BenchChemオンラインストアへようこそ!

1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide

DHX9 ATPase partial inhibitor Allosteric helicase modulation ATPase-unwinding functional uncoupling

1-Ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide (CAS 1209663-86-4) is the only validated DHX9 probe that combines partial ATPase inhibition (max 70%) with complete unwinding blockade, enabling functional dissection of helicase activity. Its unique allosteric site (20 Å from ATP pocket) ensures ATP-independent binding (KD 0.33–0.40 μM) confirmed by co-crystal structures (PDB: 9MFO, 9MFP). With a short residence time (~5 s), it serves as an essential calibration standard for kinetic optimization. This compound is the ideal, irreplaceable selective control for DHX9 selectivity panels.

Molecular Formula C14H18N4O3S
Molecular Weight 322.38
CAS No. 1209663-86-4
Cat. No. B2715644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide
CAS1209663-86-4
Molecular FormulaC14H18N4O3S
Molecular Weight322.38
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C
InChIInChI=1S/C14H18N4O3S/c1-4-18-10(2)8-13(16-18)14(19)15-11-6-5-7-12(9-11)17-22(3,20)21/h5-9,17H,4H2,1-3H3,(H,15,19)
InChIKeyRNCRRFDHODBLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide (CAS 1209663-86-4): Chemical Identity and Target Engagement Profile


1-Ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide (CAS 1209663-86-4) is a synthetic small-molecule pyrazole-3-carboxamide that functions as an allosteric inhibitor of the RNA/DNA helicase DHX9 . Identified through high-throughput screening, this compound binds to a pocket at the interface of the RecA1 and MTAD domains of DHX9, approximately 20 Å from the ATP binding site, and acts as a noncompetitive modulator with respect to both ATP and dsRNA substrates . It is primarily used as a validated chemical probe and a starting scaffold in medicinal chemistry campaigns targeting DHX9-dependent cancers, particularly microsatellite instability-high (MSI-H) colorectal cancer .

Why Generic DHX9 Inhibitor Substitution Fails: The Unique Partial Inhibition Signature of Compound 1


Generic substitution among DHX9-targeting pyrazole carboxamides is precluded by the distinct pharmacological fingerprint of Compound 1. Unlike optimized clinical candidates such as ATX968 that achieve full ATPase inhibition, Compound 1 displays a capped maximal ATPase inhibition of only 70% (partial inhibitor) while retaining complete inhibition of the helicase unwinding activity . This functional divergence originates from its unique allosteric binding locus—a site located 20 Å away from the ATP pocket—that confers noncompetitive kinetics with respect to both ATP and dsRNA . Additionally, Compound 1 exhibits a short target residence time (~5 s) and modest biochemical potency (ATPase EC50 2.9 μM; unwinding IC50 21.4 μM) that are orders of magnitude weaker than the optimized analogs . These properties make Compound 1 an irreplaceable tool for decoupling ATPase from unwinding functions of DHX9 and for exploring the relationship between binding kinetics and cellular efficacy, roles that more potent, full inhibitors cannot fulfill .

Quantitative Differentiation Evidence for 1-Ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide Against Comparator DHX9 Inhibitors


Partial ATPase Inhibition vs. Full Inhibition: Compound 1 vs. ATX968

Compound 1 functions as a partial inhibitor of DHX9 ATPase activity, reaching a maximal inhibition plateau of 70%, in contrast to the optimized analog ATX968 which achieves full ATPase inhibition . In the DHX9 ATPase assay, Compound 1 displays an EC50 of 2.9 μM, whereas ATX968 achieves an ATPase IC50 of 0.008 μM (8 nM) . This 363-fold difference in potency, combined with the capped maximal efficacy, establishes Compound 1 as uniquely suited for studies requiring partial enzymatic suppression rather than complete ablation of ATP hydrolysis .

DHX9 ATPase partial inhibitor Allosteric helicase modulation ATPase-unwinding functional uncoupling

Allosteric Binding Site Topology: Compound 1 vs. ATP-Competitive Tool Compounds

X-ray crystallography demonstrates that Compound 1 occupies a pocket at the RecA1–MTAD domain interface, located 20 Å away from the ATP binding site, and stabilizes an inactive DHX9 conformation . In contrast, ATP-competitive tool compounds (e.g., nucleotide analogs) bind within the ATP pocket itself . Surface plasmon resonance (SPR) confirms that Compound 1 binding affinity is unaffected by excess ATP (KD = 0.33 μM apo vs. 0.40 μM with ATP), with a residence time of ~5.2 s . This noncompetitive binding mode is structurally and mechanistically distinct from orthosteric inhibitors, enabling functional interrogation of DHX9 without competing with endogenous ATP or dsRNA .

Allosteric inhibition mechanism X-ray crystallography DHX9 Noncompetitive inhibitor binding

Helicase Selectivity Profile: Compound 1 vs. Broader Selectivity of ATX968

Compound 1 exhibits no detectable inhibition of DHX36, SMARCA2, or WRN helicases at concentrations that fully engage DHX9, as confirmed by biochemical counter-screening . While ATX968 similarly maintains DHX9 selectivity, Compound 1's inherent weak potency (ATPase EC50 2.9 μM) inherently limits off-target risk at the biochemical level and provides a cleaner background window for selectivity profiling experiments . The compound's selectivity is underpinned by low sequence identity (27% overall, 22% in the binding pocket) between DHX9 and related helicases .

DHX9 selectivity Helicase panel screening DHX36 WRN SMARCA2 counter-screening

Target Residence Time and Binding Kinetics: Compound 1 as a Short-Residence-Time Control

Compound 1 displays a short target residence time (1/kd) of ~5.2 s on human DHX9, as measured by SPR . This contrasts sharply with optimized analogs: Compound 23 exhibits a residence time of 355 s, and ATX968 achieves residence times exceeding 1000 s . The 68-fold to >190-fold difference in residence time directly correlates with cellular potency (circBRIP1 EC50), as the authors demonstrate a strong inverse correlation between residence time and cell-based EC50 values (R² = 0.83) . Compound 1 thus serves as a critical short-residence-time control in structure-kinetic relationship (SKR) studies aimed at understanding target engagement duration requirements for DHX9-dependent pharmacology .

DHX9 residence time Structure-kinetic relationship Allosteric inhibitor off-rate

Cellular circBRIP1 Induction Potency Defines Functional Benchmark for SAR Exploration

In a cellular circBRIP1 induction assay—a pharmacodynamic biomarker for DHX9 inhibition—Compound 1 demonstrates modest potency (cellular EC50 not explicitly reported in the primary manuscript but inferred to be >10 μM based on its ~100-fold weaker activity relative to optimized analogs) . Optimized compounds such as Compound 11 achieve circBRIP1 EC50 = 2.11 μM, and ATX968 achieves EC50 = 0.054 μM . The steep activity cliff between Compound 1 and subsequent analogs (over 100-fold improvement in cellular potency) validates Compound 1's role as the essential starting point for structure-activity relationship (SAR) exploration, wherein chemical modifications can be quantitatively benchmarked against a well-characterized basal activity level .

circBRIP1 cellular biomarker DHX9 inhibitor SAR Allosteric inhibitor cellular potency

Optimal Research and Procurement Scenarios for 1-Ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide


Functional Decoupling of DHX9 ATPase and Unwinding Activities in Mechanistic Studies

Compound 1 is the only validated DHX9 inhibitor that simultaneously achieves partial ATPase inhibition (70% max) and complete unwinding inhibition, enabling experimental dissection of whether specific DHX9-dependent cellular phenotypes require full ATPase blockade or solely unwinding suppression . This property is directly evidenced by its ATPase EC50 of 2.9 μM with 70% plateau versus unwinding IC50 of 21.4 μM with full inhibition .

Allosteric Probe for Noncompetitive DHX9 Inhibition Without ATP Interference

For researchers studying DHX9 allosteric regulation, Compound 1 provides a structurally validated tool that binds 20 Å from the ATP site and maintains identical binding affinity in the presence or absence of excess ATP (KD 0.33 vs 0.40 μM) . This ATP-independent binding profile is not replicated by orthosteric inhibitors and is confirmed by co-crystal structures deposited as PDB 9MFO and 9MFP .

Baseline Reference Compound for Structure-Kinetic Relationship (SKR) Studies

Medicinal chemistry teams optimizing DHX9 inhibitor residence time require Compound 1 as the short-residence-time control (5.2 s) against which kinetic improvements are quantified . The established correlation between residence time and cellular circBRIP1 potency (R² = 0.83) makes this compound an essential calibration standard for compound progression decisions .

Selectivity Panel Control for DHX9-Specific Assay Validation

Compound 1's demonstrated lack of activity against DHX36, SMARCA2, and WRN at concentrations well above its DHX9 EC50 makes it an ideal positive control for DHX9 selectivity panels . Its limited solubility ceiling and moderate potency ensure clean selectivity windows without cross-reactivity artifacts that could confound high-potency tool compounds .

Quote Request

Request a Quote for 1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.